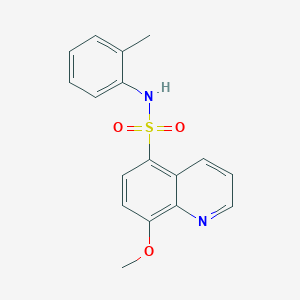

8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide, also known as MQS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MQS belongs to the class of quinoline-based sulfonamides, which are known for their antibacterial, antitumor, and anti-inflammatory properties.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Quinoline and sulfonamide derivatives exhibit a broad spectrum of pharmacological activities. The incorporation of sulfonamide into quinoline enhances its therapeutic potential against a range of diseases due to their antibacterial, antifungal, anti-inflammatory, anti-tumor, and anticancer properties. These hybrids show promise as lead compounds for developing advanced therapeutic agents (Ali Irfan et al., 2021).

Corrosion Inhibition

Quinoline derivatives, including those with methoxy groups, are utilized as effective anticorrosive agents. Their high electron density facilitates the formation of stable chelating complexes with metallic surfaces, protecting against corrosion. This application is significant in maintaining the integrity of metallic structures in various industries (C. Verma et al., 2020).

Optoelectronic Materials

The quinoline nucleus, often modified with various substituents including sulfonamide, plays a crucial role in the development of optoelectronic materials. These compounds are key in creating luminescent elements, photoelectric conversion elements, and image sensors. The structural modification of quinoline derivatives contributes to advancements in organic light-emitting diodes (OLEDs), photoluminescent materials, and non-linear optical materials, demonstrating the versatile application of these compounds in the field of material science (G. Lipunova et al., 2018).

Direcciones Futuras

The future directions for “8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. As quinoline derivatives are known to exhibit a broad spectrum of bio-responses , this compound could be a potential candidate for further pharmacological studies.

Propiedades

IUPAC Name |

8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-12-6-3-4-8-14(12)19-23(20,21)16-10-9-15(22-2)17-13(16)7-5-11-18-17/h3-11,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLFOBDDBQUWHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)

![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)

![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)

![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)

![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)

![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)